molecular formula C15H15BrN4O B2650312 1-(3-bromophenyl)-N-(1-cyanobutyl)-1H-pyrazole-4-carboxamide CAS No. 1355872-44-4

1-(3-bromophenyl)-N-(1-cyanobutyl)-1H-pyrazole-4-carboxamide

Cat. No. B2650312
M. Wt: 347.216
InChI Key: BDDZSIFEJZSRAG-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. The IUPAC name can give us some insight into the compound’s structure.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This could involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity with various reagents, and the mechanisms of the reactions it undergoes.



Physical And Chemical Properties Analysis

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Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This could involve speculating on potential applications for the compound, and areas where further research is needed.


Please consult with a professional chemist or a relevant expert for a comprehensive analysis of the compound. It’s also important to note that handling and experimenting with chemicals should always be done following the appropriate safety protocols.


properties

IUPAC Name

1-(3-bromophenyl)-N-(1-cyanobutyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O/c1-2-4-13(8-17)19-15(21)11-9-18-20(10-11)14-6-3-5-12(16)7-14/h3,5-7,9-10,13H,2,4H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDZSIFEJZSRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=CN(N=C1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-bromophenyl)-N-(1-cyanobutyl)-1H-pyrazole-4-carboxamide

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